

(S)-Bethanechol: A Pharmacological Tool for Interrogating Cholinergic Signaling

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Compound of Interest

Compound Name: (S)-Bethanechol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bethanechol, the S-enantiomer of bethanechol, is a synthetic ester structurally related to acetylcholine.[1][2] It functions as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist.[1][3] A key feature of **(S)-Bethanechol** that makes it a valuable pharmacological tool is its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine.[2][4] This property confers a longer duration of action, allowing for more stable and reproducible experimental conditions.[2][4] Furthermore, **(S)-Bethanechol** is selective for muscarinic receptors with little to no effect on nicotinic receptors, simplifying the interpretation of experimental results in the study of cholinergic systems.[1][2][3] These characteristics make **(S)-Bethanechol** an ideal probe for investigating the physiological and pathophysiological roles of muscarinic receptor subtypes and for screening and characterizing novel muscarinic receptor ligands.

Mechanism of Action and Receptor Subtype Selectivity

(S)-Bethanechol exerts its effects by directly binding to and activating muscarinic receptors.[5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[6] The M1, M3, and M5

subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).[6]

(S)-Bethanechol exhibits some degree of selectivity for different muscarinic receptor subtypes. Understanding this selectivity is crucial for designing and interpreting experiments.

Data Presentation: Quantitative Pharmacological Data for Bethanechol

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of bethanechol at human and other species' muscarinic receptor subtypes. This data is compiled from various sources and should be considered as a reference, as values can vary depending on the experimental system and conditions.

Table 1: Muscarinic Receptor Binding Affinity of Bethanechol

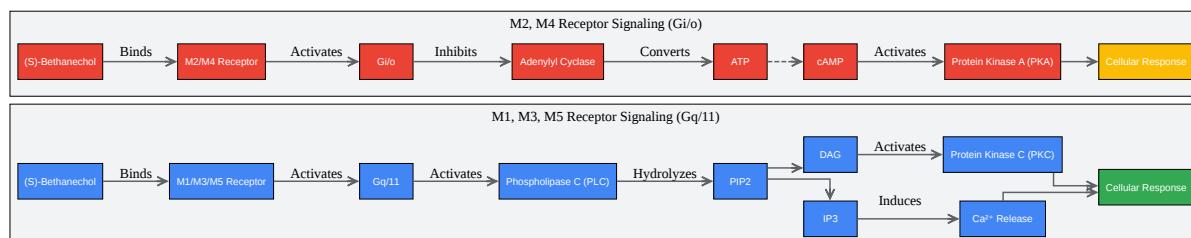
Receptor Subtype	Species	Assay Type	Ligand	Ki (nM)	pKi	Reference(s)
M1	Human	Competition Binding	Bethanechol	~100,000	4	[8]
M1	Rat	Competition Binding	Bethanechol	~200,000	3.7	[8]
M2	Human	Competition Binding	Bethanechol	~100,000	4	[8]
M3	Guinea Pig	Competition Binding	Bethanechol	12589.25	4.9 (pKd)	[8]
M1-M4 Mix	Not Specified	Competition Binding ([³ H]NMS)	Bethanechol	Partial Agonist Profile	-	[9]
General Muscarinic	Rat	Competition Binding	(S)-Bethanechol	Stereoselective (S > R)	-	[10]

Table 2: Muscarinic Receptor Functional Potency of Bethanechol

Receptor Subtype	Species	Assay Type	EC50 (µM)	pEC50	Reference(s)
M1	-	-	35	-	[11]
M2	Guinea Pig	Electrically-induced response	1.41	5.85	[8]
M3	Guinea Pig	Electrically-induced response	1.00 - 0.43	6.0 - 6.37	[8]
M3	-	-	14.5	-	[11]
M4	-	-	7	-	[11]
M5	-	-	32	-	[11]

Mandatory Visualizations

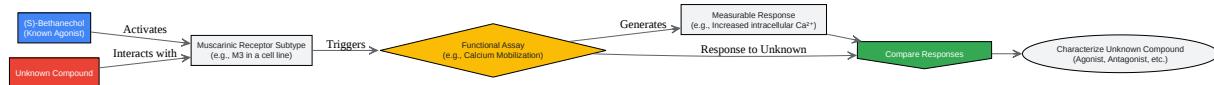
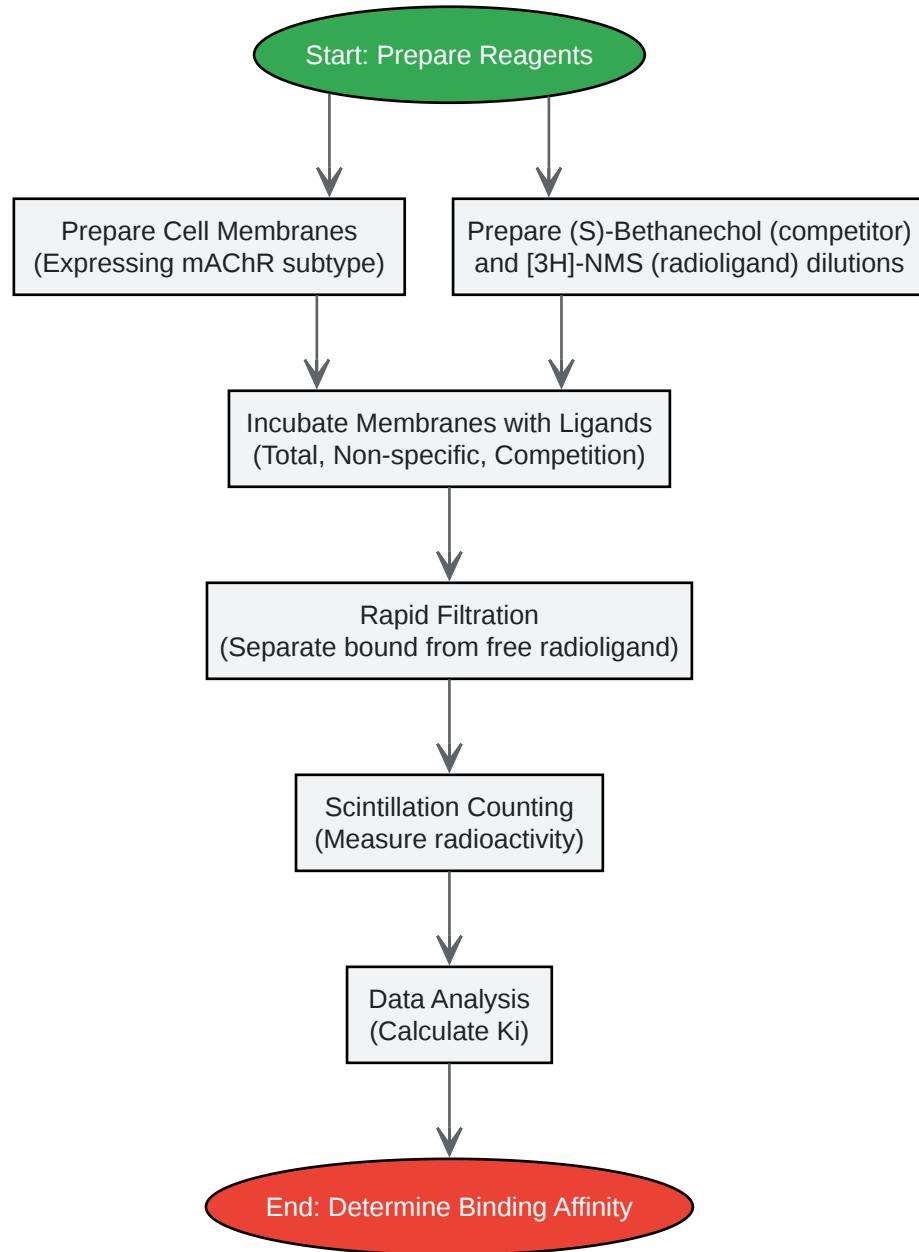
Cholinergic Signaling Pathways



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Caption: Cholinergic signaling pathways activated by **(S)-Bethanechol**.

Experimental Workflow: Radioligand Binding Assay



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